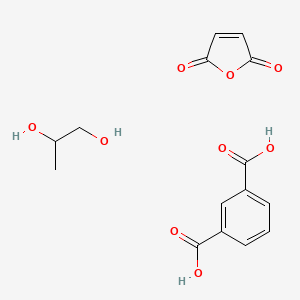
Propylene glycol, isophthalic acid, maleic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene glycol, isophthalic acid, and maleic anhydride are key components in the synthesis of unsaturated polyester resins. These resins are widely used in various industries due to their excellent mechanical properties, chemical resistance, and ease of processing. The combination of these three compounds results in a versatile material that can be tailored for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of unsaturated polyester resins involves the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The reaction typically occurs at elevated temperatures, around 210–225°C . A slight excess of polyols, such as propylene glycol, is used to compensate for evaporative losses during the reaction . The progress of the reaction can be monitored by measuring the acid value.
Industrial Production Methods
In industrial settings, the production of unsaturated polyester resins involves a two-step process. First, the dihydric alcohol (propylene glycol) reacts with the dibasic organic acids (isophthalic acid and maleic anhydride) to form a linear unsaturated polyester . This intermediate product is then cured in the presence of diluent monomers, such as styrene, to form the final thermoset polyester resin .
化学反応の分析
Types of Reactions
The compound undergoes several types of reactions, including:
Cross-linking: During the curing process, the unsaturated polyester resin undergoes cross-linking with monomers like styrene, resulting in a thermoset network.
Common Reagents and Conditions
Reagents: Propylene glycol, isophthalic acid, maleic anhydride, and styrene.
Conditions: Elevated temperatures (210–225°C) and the presence of catalysts to accelerate the reaction.
Major Products
The major product formed from these reactions is the unsaturated polyester resin, which is a thermoset polymer with excellent mechanical and chemical properties .
科学的研究の応用
Unsaturated polyester resins synthesized from propylene glycol, isophthalic acid, and maleic anhydride have a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of the compound involves the formation of ester bonds through the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The resulting unsaturated polyester resin undergoes cross-linking during the curing process, forming a three-dimensional network that imparts mechanical strength and chemical resistance to the material .
類似化合物との比較
Similar Compounds
Phthalic anhydride: Similar to isophthalic acid but with different structural properties and reactivity.
Fumaric acid: An alternative to maleic anhydride with similar chemical properties.
Ethylene glycol: Another dihydric alcohol used in polyester synthesis, but with different mechanical properties compared to propylene glycol.
Uniqueness
The combination of propylene glycol, isophthalic acid, and maleic anhydride offers a unique balance of mechanical strength, chemical resistance, and ease of processing. This makes the resulting unsaturated polyester resin highly versatile and suitable for a wide range of applications .
特性
CAS番号 |
26301-26-8 |
|---|---|
分子式 |
C15H16O9 |
分子量 |
340.28 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H6O4.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2H;3-5H,2H2,1H3 |
InChIキー |
FZLZPSGMKLQVLG-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |
関連するCAS |
26301-26-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

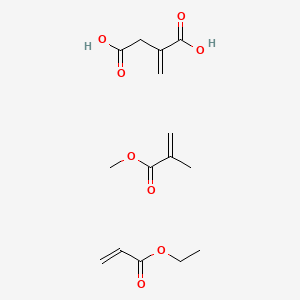
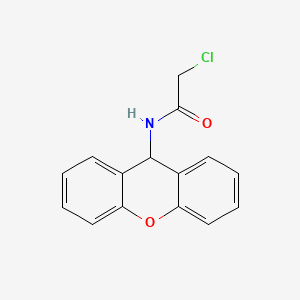

![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


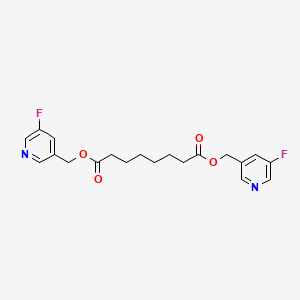
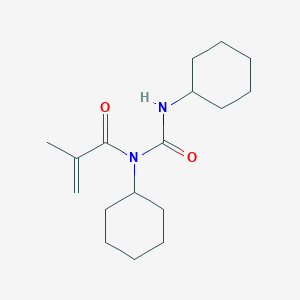
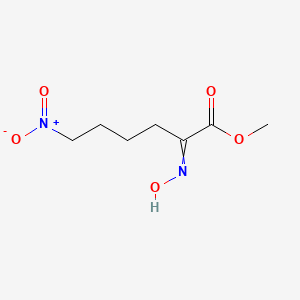
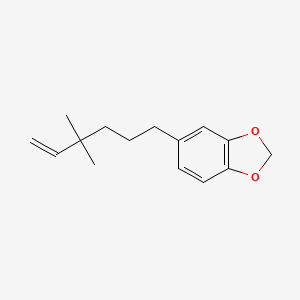
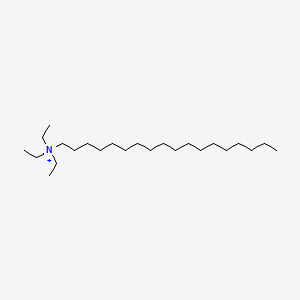
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
